molecular formula C13H10ClN5O2 B2986982 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170951-37-7

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2986982
CAS RN: 1170951-37-7
M. Wt: 303.71
InChI Key: NVAGJZCMUVGACS-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as a pyrazole-oxadiazole hybrid compound and has been found to have potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Antimycobacterial Activity

One study focused on the synthesis and in vitro antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv, with one lead molecule showing a MIC of 1.56 μg/mL. These findings indicate the compound's potential as a foundation for further drug development, especially considering its lack of toxicity against a normal cell line, highlighting its applicability in antimycobacterial drug development (Nayak et al., 2016).

Antimicrobial and Anticancer Properties

Research on novel pyrazole integrated 1,3,4-oxadiazoles has shown these compounds to possess potent antimicrobial activity, with some demonstrating significant anticancer properties as well. A series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles were synthesized and showed varying degrees of antimicrobial effectiveness, with one compound emerging as a notably effective agent. These findings suggest the potential utility of such compounds in developing new antimicrobial and anticancer therapies (Ningaiah et al., 2014).

Antitubercular and Antioxidant Activity

Another study synthesized a series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles through unexpected aromatization during oxidative cyclization. These compounds were evaluated for their antitubercular and antioxidant activities, displaying good antitubercular activity against Mycobacterium tuberculosis and poor antioxidant activity against a free radical. This research underscores the compounds' potential in antitubercular drug development, albeit with limited antioxidant benefits (Prathap et al., 2014).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-19-7-6-10(18-19)11(20)15-13-17-16-12(21-13)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAGJZCMUVGACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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